4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-24-19-9-5-6-10-20(19)26(22,23)21-13-11-18(12-14-21)16-25-15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRDIIIEUJSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of piperidine with benzyloxy methyl chloride under basic conditions to form the benzyloxy methyl piperidine intermediate. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Intermediate Use
Chemical Synthesis : This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its structure allows for further derivatization, making it valuable in creating various chemical entities for research and industrial applications. The synthesis typically involves reacting piperidine with benzyloxy methyl chloride, followed by reaction with 2-methoxybenzenesulfonyl chloride under basic conditions, leading to the formation of the target compound.
Intermediate in Organic Chemistry : In organic chemistry, compounds like 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine are often used as building blocks for synthesizing more complex structures. This is particularly relevant in the development of pharmaceuticals and agrochemicals where specific functional groups are necessary for biological activity.
Biological Studies : Research indicates that this compound may exhibit biological activities such as antimicrobial and antifungal properties. Its interaction with specific biological targets suggests potential therapeutic applications, particularly in drug development aimed at treating infections or diseases caused by microbial pathogens.
Mechanism of Action : Although the exact mechanism of action remains partially understood, it is believed that this compound interacts with enzymes or receptors involved in various biological pathways. This interaction could lead to inhibition or modulation of certain biological processes, highlighting its potential as a lead compound in medicinal chemistry.
Industrial Applications
Pharmaceutical Industry : The compound is utilized in the pharmaceutical industry for the production of fine chemicals and intermediates. Its unique structure allows it to be incorporated into various formulations, enhancing the efficacy and specificity of therapeutic agents.
Cosmetic Formulations : There is potential for this compound to be explored in cosmetic formulations due to its chemical properties. The presence of sulfonyl and methoxy groups may contribute to skin benefits, although further research is required to substantiate these claims .
Case Studies and Research Findings
Numerous studies have explored the applications of related compounds within the piperidine class. For instance:
- Antimicrobial Studies : A study investigating sulfonamide derivatives demonstrated their potential as α-glucosidase inhibitors, which can be relevant for managing type 2 diabetes mellitus (T2DM) . While not specifically about this compound, such findings suggest a broader context for understanding similar compounds' therapeutic roles.
- Cosmetic Safety Assessments : Research on cosmetic formulations has emphasized the importance of safety and stability testing before market introduction. While this does not directly involve our compound, it underscores the regulatory landscape that any new application would need to navigate .
Summary Table of Applications
| Field | Application | Comments |
|---|---|---|
| Chemistry | Intermediate for synthesis | Useful in creating complex organic molecules |
| Biology | Potential antimicrobial and antifungal properties | Requires further investigation |
| Medicine | Drug development targeting specific pathways | Mechanism of action needs clarification |
| Industry | Production of fine chemicals | Important for pharmaceutical intermediates |
| Cosmetics | Possible use in formulations | Needs safety assessment per regulatory standards |
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Synthetic Feasibility : The benzyloxymethyl group (common in –3, 6) is synthetically accessible via alkylation or condensation, but sulfonyl group introduction (as in ) may require precise control to avoid side reactions.
- Biological Potential: Sulfonyl-piperidine derivatives () show promise in antibacterial and enzyme inhibition contexts. The target compound’s 2-methoxybenzenesulfonyl group may enhance selectivity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.
- Contradictions : Yields for similar compounds vary widely (28–53%), suggesting that substituent bulk and reaction conditions critically impact efficiency .
Biological Activity
4-[(Benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine is a complex organic compound belonging to the piperidine class of chemicals. Its unique structural characteristics, including a benzyloxy group and a methoxybenzenesulfonyl group, suggest potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19NO4S
- Molecular Weight : Approximately 325.39 g/mol
- Structure : The compound features a piperidine ring with a benzyloxy and a methoxybenzenesulfonyl substituent, which may influence its biological interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes related to pain and inflammation pathways, similar to other piperidine derivatives known for their enzyme inhibitory activities.
- Antimicrobial Activity : The presence of the sulfonyl group in the structure indicates potential antimicrobial properties, as seen in other compounds with similar functionalities .
Antimicrobial Properties
Research indicates that compounds with piperidine and sulfonyl groups exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that related piperidine derivatives show moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The effectiveness often correlates with the presence of specific functional groups .
- Case Study : A study evaluating a series of piperidine derivatives found that those with benzyloxy and methoxy substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been shown to inhibit AChE, which is crucial for treating conditions like Alzheimer's disease. The specific interactions of this compound with AChE warrant further investigation .
- Urease Inhibition : Compounds in this class have exhibited strong urease inhibitory activity, suggesting potential applications in treating urinary tract infections and other related conditions .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with benzyloxy and methoxy groups | Antimicrobial, enzyme inhibition |
| 1-(4-Chlorobenzenesulfonyl)-piperidine | Chlorine substitution | Antibacterial |
| 1-(4-Methylbenzenesulfonyl)-piperidine | Methyl group substitution | Moderate antibacterial activity |
This table summarizes the structural features and biological activities of related compounds, highlighting the unique aspects of this compound.
Q & A
Q. What are the recommended synthetic routes for 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine, and what critical parameters influence yield optimization?
- Methodological Answer : A common synthetic strategy involves coupling a piperidine precursor with a 2-methoxybenzenesulfonyl chloride derivative. Key steps include:
- Sulfonylation : Reacting 4-[(benzyloxy)methyl]piperidine with 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C for 6–12 hours .
- Purification : Column chromatography (silica gel) using gradients of hexane/ethyl acetate (5:5 to 3:7) achieves >95% purity. Yield optimization depends on stoichiometric control (1:1.2 molar ratio of piperidine to sulfonyl chloride) and inert atmosphere conditions .
- Critical Parameters : Temperature control during sulfonylation prevents side reactions (e.g., hydrolysis of the sulfonyl chloride). Catalyst-free conditions reduce byproduct formation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H-NMR (400 MHz, CDCl) identifies key protons: benzyloxy methyl protons at δ 4.45–4.52 (s, 2H), piperidine ring protons at δ 3.12–3.30 (m, 4H), and 2-methoxybenzenesulfonyl aromatic protons at δ 7.62–7.85 (m, 4H) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) with isocratic elution (acetonitrile/water 70:30) confirm purity (>95%) and retention time consistency (e.g., 13.0–13.2 minutes) .
- Elemental Analysis : Carbon and nitrogen content deviations <0.3% validate stoichiometric accuracy .
Advanced Research Questions
Q. How does the presence of the 2-methoxybenzenesulfonyl group influence the compound's reactivity in nucleophilic substitution reactions, and what mechanistic insights have been reported?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the piperidine nitrogen for nucleophilic substitution. Mechanistic studies show:
- Reactivity : The sulfonyl group lowers the pKa of the piperidine nitrogen by ~2 units, enhancing its susceptibility to alkylation or acylation.
- Steric Effects : The 2-methoxy substituent on the benzene ring creates steric hindrance, directing electrophilic attacks to the para position of the sulfonyl group .
- Kinetic Studies : Second-order rate constants () for reactions with methyl iodide in DMF at 25°C range from to L·mol·s, depending on solvent polarity .
Q. What strategies are recommended for resolving contradictory biological activity data observed between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. For example, a half-life () <30 minutes in rat microsomes suggests rapid hepatic clearance, explaining reduced in vivo efficacy .
- Protein Binding Studies : Equilibrium dialysis evaluates plasma protein binding (>90% binding correlates with limited bioavailability) .
- Pharmacokinetic Modeling : Compartmental models (e.g., two-compartment) integrate in vitro IC values and in vivo clearance rates to predict efficacious doses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound across different solvent systems?
- Methodological Answer :
- Solvent Screening : Use standardized shake-flask methods (24 hours equilibration at 25°C). Conflicting data may arise from incomplete saturation (e.g., solubility in DMSO: 45–60 mg/mL vs. 30 mg/mL in water) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify outliers. For example, methanol (δ = 29.7 MPa) may yield higher solubility than acetone (δ = 19.7 MPa) due to polarity mismatches .
Experimental Design Considerations
Q. What computational methods are most effective for predicting the conformational stability of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, ethanol) using AMBER or CHARMM force fields predict dominant chair conformations of the piperidine ring (energy difference <1 kcal/mol between chair and boat forms) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and identify intramolecular hydrogen bonds between the sulfonyl oxygen and benzyloxy methyl group (distance: 2.8–3.1 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
